molecular formula C20H20O5 B2769472 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one CAS No. 720674-30-6

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one

Cat. No.: B2769472
CAS No.: 720674-30-6
M. Wt: 340.375
InChI Key: YMSWWWYWXZINGY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one is an organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group, an ethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in the proliferation of cancer cells, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    3-(3,4-Dimethoxyphenyl)propanoic acid: A compound with a similar aromatic ring structure.

    (3,4-Dimethoxyphenyl)acetyl chloride: Another derivative with similar functional groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-5-24-14-7-9-16-15(11-14)12(2)19(20(21)25-16)13-6-8-17(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSWWWYWXZINGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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